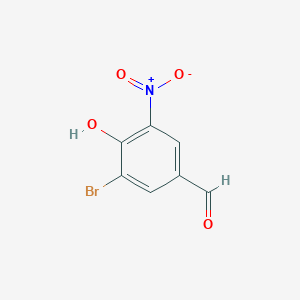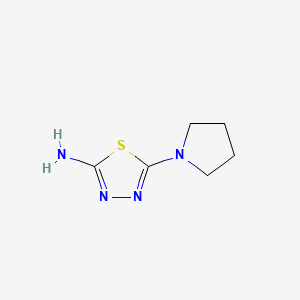
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves complex organic reactions. For instance, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and its crystal structure determined by X-ray diffraction, highlighting a detailed synthetic approach and the importance of structural determination in understanding the compound's formation (Hu Yang, 2009). Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for new insecticides, from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, demonstrates the multi-step nature of organic syntheses involving halogenated compounds and pyrrolidine derivatives (Lan Zhi-li, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is often elucidated using techniques like X-ray crystallography. For instance, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, reveals two crystallographically independent molecules in the asymmetric unit, providing insights into the molecular geometry and intermolecular interactions that could influence the physical and chemical properties of these compounds (Hu Yang, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolidine derivatives can be complex due to their structural diversity. For example, the reaction of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, pyrrolidine, and morpholine to afford corresponding tetrahydroindole derivatives illustrates the potential for diverse chemical transformations involving pyrrolidine compounds (V. Mamedov et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific data on “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is not available, studies on similar compounds can provide valuable insights. The single-crystal X-ray structural analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate offers an example of how physical properties are closely tied to molecular structure (A. Ramazani et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for fully understanding a compound's behavior in various conditions. While the chemical properties specific to “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” are not detailed in the available literature, the study of related compounds, such as the Lewis acid catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to selectively prepare pyrrolidine derivatives, provides a glimpse into the chemical versatility and potential reactivity of pyrrolidine-related compounds (Jian-Mei Lu & Min Shi, 2007).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Pyrrolidine Derivatives
Research demonstrates the synthesis of various pyrrolidine derivatives, including those involving chloro and bromo substituents. For instance, Hu Yang (2009) synthesized a compound with a pyrrolidine ring, contributing to the understanding of its crystal structure (Hu Yang, 2009).
Crystal Structure Analysis
The crystal structure of pyrrolidine derivatives, such as the one studied by Yang, is crucial in understanding their potential applications in various fields of chemistry (Hu Yang, 2009).
Chemical Transformations and Reactions
Research by Bauman et al. (2007) explores the bromination of endo-ethenotetrahydrothebaine derivatives that have a pyrrolidine ring, indicating the reactivity and potential chemical transformations of these compounds (V. T. Bauman et al., 2007).
Intermediates in Chemical Synthesis
Lan Zhi-li (2007) discusses the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in creating new insecticides, showing the compound's role in complex chemical synthesis processes (Lan Zhi-li, 2007).
Applications in Medicinal Chemistry
The synthesis of pyrrolidine derivatives has implications in medicinal chemistry, as some derivatives exhibit antibacterial properties. E. Toja et al. (1986) synthesized a series of pyrrolidine compounds, one of which showed antibacterial activity, suggesting potential applications in developing new antibiotics (E. Toja et al., 1986).
Advanced Organic Synthesis Techniques
The research by Piccialli et al. (2002) on the bromination and iodination of donor-acceptor cyclopropanes, which includes the use of pyrrolidine, highlights advanced techniques in organic synthesis that can be applied to similar compounds (V. Piccialli et al., 2002).
Propriétés
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZMEAHRGLPSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

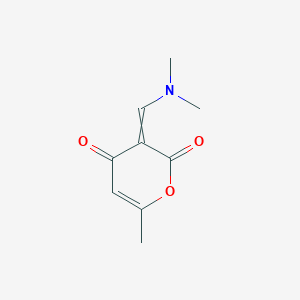
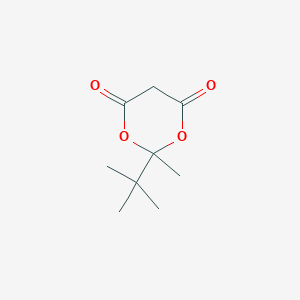
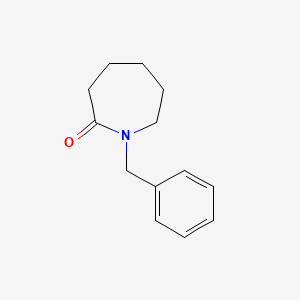
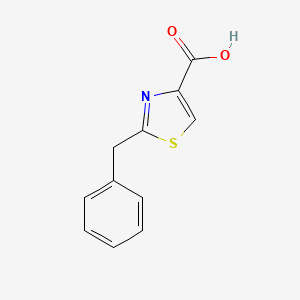

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)

